molecular formula C12H12Cl2O B1349750 1-(4-Chlorophenyl)cyclopentanecarbonyl chloride CAS No. 71501-44-5

1-(4-Chlorophenyl)cyclopentanecarbonyl chloride

Cat. No.: B1349750
CAS No.: 71501-44-5
M. Wt: 243.13 g/mol
InChI Key: RZHJJILZUKNEKM-UHFFFAOYSA-N
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Description

Historical Context and Development

The development of this compound emerged from systematic investigations into cyclic acyl chlorides and their applications in pharmaceutical synthesis during the late twentieth century. Early synthetic methodologies focused on establishing reliable preparation routes from readily available precursors, particularly through the conversion of corresponding carboxylic acids using chlorinating agents such as thionyl chloride. These foundational studies established the compound's synthetic accessibility and demonstrated its potential as a versatile building block for complex molecule construction.

Patent literature from the pharmaceutical industry reveals significant interest in this compound class, particularly for the synthesis of bioactive molecules with potential therapeutic applications. Synthetic routes developed during this period emphasized the use of Grignard reagents and acylation reactions to construct the core molecular framework, with subsequent functional group manipulations providing access to diverse derivative structures. The evolution of synthetic methodologies reflected growing understanding of the compound's reactivity patterns and optimal reaction conditions for achieving high yields and selectivity.

Industrial development of preparation methods focused on scalability and economic considerations, leading to optimized procedures that minimize the use of expensive reagents and harsh reaction conditions. Modern synthetic approaches emphasize the use of efficient acylation strategies and improved purification techniques that ensure consistent product quality for research and commercial applications. The compound's established synthetic routes now enable reliable access to gram-scale quantities with high purity specifications suitable for advanced synthetic applications.

Contemporary research continues to explore novel applications of this compound in medicinal chemistry and materials science. Recent investigations have focused on its utility in constructing complex heterocyclic systems and exploring structure-activity relationships in bioactive molecule design. These developments reflect the compound's enduring significance as a synthetic intermediate and its potential for future applications in emerging areas of chemical research.

Properties

IUPAC Name

1-(4-chlorophenyl)cyclopentane-1-carbonyl chloride
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InChI

InChI=1S/C12H12Cl2O/c13-10-5-3-9(4-6-10)12(11(14)15)7-1-2-8-12/h3-6H,1-2,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

RZHJJILZUKNEKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID80221736
Record name 1-(4-Chlorophenyl)cyclopentanecarbonyl chloride
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Molecular Weight

243.13 g/mol
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CAS No.

71501-44-5
Record name 1-(4-Chlorophenyl)cyclopentanecarbonyl chloride
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Record name 1-(4-Chlorophenyl)cyclopentanecarbonyl chloride
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Record name 1-(4-Chlorophenyl)cyclopentanecarbonyl chloride
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Record name 1-(4-chlorophenyl)cyclopentanecarbonyl chloride
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Preparation Methods

Preparation Overview

The compound 1-(4-Chlorophenyl)cyclopentanecarbonyl chloride is typically synthesized via the acyl chlorination of the corresponding carboxylic acid derivative, 1-(4-chlorophenyl)cyclopentanecarboxylic acid, using acyl chlorinating agents such as thionyl chloride. This process converts the carboxylic acid group into the more reactive acid chloride functional group.

Acyl Chlorination Method

Procedure:

  • The starting material, 1-(4-chlorophenyl)cyclopentanecarboxylic acid, is reacted with an acyl chlorinating reagent, commonly thionyl chloride (SOCl₂).
  • The reaction is typically conducted under stirring at a controlled temperature range of 40–50 °C.
  • The acid is added dropwise to the thionyl chloride to control the exothermic reaction.
  • After completion, excess thionyl chloride is removed by concentration under reduced pressure.
  • The product is often purified by adding an aprotic solvent such as methylene chloride and concentrating to dryness to isolate the acid chloride.

Example Data:

Reagent Amount Conditions Yield (%) Purity (%)
Cyclopentanecarboxylic acid 210 g 40–50 °C, 2 h 93.5 Not specified
Thionyl chloride 262.7 g Stirring, dropwise addition - -

This method yields cyclopentanecarbonyl chloride with high efficiency and purity, suitable for subsequent synthetic steps.

Grignard Reaction for Further Functionalization

In some synthetic routes, this compound is used as a key intermediate in Grignard reactions to form ketones such as o-chlorophenyl cyclopentyl ketone. The Grignard reagent is prepared by metallation of o-chlorobromobenzene with magnesium in an ether solvent under inert atmosphere (nitrogen or argon).

Key Steps:

  • Preparation of the Grignard reagent from o-chlorobromobenzene.
  • Addition of cyclopentanecarbonyl chloride to the Grignard reagent solution at low temperature (-10 to 0 °C).
  • Reaction maintained for 2 hours under inert atmosphere.
  • Quenching with dilute hydrochloric acid.
  • Organic phase separation, washing with sodium chloride solution, sodium hydroxide, and saturated sodium chloride.
  • Concentration and distillation to isolate the ketone product.

Yield and Purity:

  • Yield of o-chlorophenyl cyclopentyl ketone: 76.3% to 88.3%
  • Purity: 98.0% to 99.57% (HPLC confirmed)

Alternative Synthetic Routes and Modifications

Some patents describe the synthesis of related compounds via methyl or ethyl esters of 1-(4-chlorophenyl)cyclopentanecarboxylic acid derivatives, followed by alkylation reactions using sodium hydride and methyl halides to introduce dimethyl substitutions on the cyclopentanone ring. These methods are more complex and tailored for specific substituted derivatives rather than the direct preparation of the acid chloride.

Practical Considerations and Solvent Use

  • The acyl chlorination reaction is typically performed in the absence of water to prevent hydrolysis of the acid chloride.
  • Use of aprotic solvents such as methylene chloride facilitates isolation and purification.
  • The Grignard reaction requires strict exclusion of moisture and oxygen, typically under nitrogen or argon atmosphere.
  • Post-reaction workup involves careful washing to remove inorganic salts and residual reagents.
  • Physical methods such as vortexing, ultrasound, or gentle heating may be used to aid dissolution during formulation steps.

Summary Table of Preparation Methods

Step Reaction Type Reagents Conditions Yield (%) Notes
1 Acyl Chlorination 1-(4-chlorophenyl)cyclopentanecarboxylic acid + Thionyl chloride 40–50 °C, 2 h, stirring ~93.5 Removal of excess SOCl₂ by reduced pressure
2 Grignard Reaction Cyclopentanecarbonyl chloride + o-chlorobromobenzene Grignard reagent -10 to 0 °C, 2 h, inert atmosphere 76.3–88.3 Quenching with dilute HCl, washing, distillation
3 Alkylation (for derivatives) Methyl/ethyl esters + NaH + methyl halide Specific conditions per patent Variable For substituted cyclopentanones, not direct acid chloride

Research Findings and Analytical Data

  • High purity of the acid chloride and subsequent ketone products is confirmed by HPLC analysis, showing purity levels above 98%.
  • The reaction yields are consistently high when reaction parameters such as temperature, inert atmosphere, and reagent addition rates are controlled.
  • The use of thionyl chloride is preferred due to its efficiency and ease of removal post-reaction.
  • Grignard reactions require careful handling but provide good yields of ketone derivatives from the acid chloride intermediate.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenyl)cyclopentanecarbonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

    Hydrolysis: In the presence of water, it hydrolyzes to form 1-(4-chlorophenyl)cyclopentane-1-carboxylic acid.

    Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminium hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.

    Hydrolysis: Typically carried out in aqueous or alcoholic solutions.

    Reduction: Requires strong reducing agents and anhydrous conditions.

Major Products:

    Amides: Formed by reaction with amines.

    Esters: Formed by reaction with alcohols.

    Carboxylic Acids: Formed by hydrolysis.

    Alcohols: Formed by reduction.

Scientific Research Applications

1-(4-Chlorophenyl)cyclopentanecarbonyl chloride is a chemical compound with the molecular formula C12H12Cl2OC_{12}H_{12}Cl_2O and a molecular weight of approximately 243.13 g/mol. It is an acyl chloride, featuring a carbonyl group (C=O) adjacent to a chlorine atom and a cyclopentane ring substituted with a 4-chlorophenyl group.

Scientific Research Applications
this compound is a versatile building block with applications in organic synthesis, medicinal chemistry, and various scientific research fields.

Key Applications

  • Organic Synthesis It acts as an intermediate in the synthesis of complex organic molecules. Its reactive acyl chloride group allows it to participate in numerous transformations, making it valuable for constructing complex molecular architectures.
  • Medicinal Chemistry It is used in the preparation of biologically active compounds for research in drug discovery and development. Its reactivity and potential for further functionalization make it a valuable starting material for synthesizing various bioactive molecules.
  • Synthesis of Therapeutic Agents It is investigated for its potential use in the synthesis of therapeutic agents.

Reactions
this compound can undergo several reactions due to its reactive acyl chloride group:

  • Amides Formation Reacts with amines to form amides.
  • Esters Formation Reacts with alcohols to form esters.
  • Carboxylic Acids Formation Undergoes hydrolysis to form carboxylic acids.
  • Alcohols Formation Can be reduced to form alcohols.

Synthesis
this compound can be synthesized through different methods:

Cyclopentanecarboxylic Acid + Thionyl Chloride → this compound + SO2 + HCl

These synthetic routes allow for the production of this compound in laboratory settings for further research and application.

Chromatographic Separation
this compound can be analyzed by reverse phase (RP) HPLC with simple conditions . The mobile phase contains acetonitrile, water, and phosphoric acid . For Mass-Spec (MS) compatible applications, phosphoric acid can be replaced with formic acid . This liquid chromatography method is scalable and can be used for isolating impurities in preparative separation and is also suitable for pharmacokinetics .

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)cyclopentanecarbonyl chloride primarily involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, facilitating the synthesis of various derivatives. The molecular targets and pathways depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

1-Phenylcyclopentane-1-Carbonyl Chloride

  • Molecular Formula : C12H12Cl2O (MW: 243.13) .
  • Key Differences :
    • Substituent Effects : The absence of the 4-chloro group on the phenyl ring reduces electron-withdrawing effects, leading to lower electrophilicity at the carbonyl carbon compared to the 4-chloro analog.
    • Applications : Primarily used in pharmaceutical intermediate synthesis, such as in the production of β-carboline alkaloid derivatives .
  • Reactivity : Less reactive in nucleophilic acyl substitution reactions due to reduced polarization of the carbonyl group .

1-(2-Chloro-4-fluorophenyl)cyclopentanemethanamine Hydrochloride

  • Molecular Formula : C13H16ClFN•HCl (MW: 413.0) .
  • Key Differences: Functional Group: Contains a methanamine group instead of a carbonyl chloride, altering its reactivity toward nucleophiles.
  • Structural Impact: The fluorine atom at the 4-position increases metabolic stability compared to non-fluorinated analogs .

1-(4-Methoxyphenyl)cyclopentanecarbonyl Chloride

  • Molecular Formula : C13H15ClO2 (MW: 238.71) .
  • Key Differences :
    • Substituent Effects : The methoxy group is electron-donating, reducing the electrophilicity of the carbonyl chloride compared to the 4-chloro derivative.
    • Hazard Profile : Classified as a corrosive substance (UN# 3261, Packing Group III) due to its acyl chloride group .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Key Substituent Reactivity Profile Applications
1-(4-Chlorophenyl)cyclopentanecarbonyl chloride C12H12Cl2O (estimated) ~243.13 4-Cl on phenyl High electrophilicity Pharmaceutical intermediates
1-Phenylcyclopentane-1-carbonyl chloride C12H12Cl2O 243.13 Phenyl (no Cl) Moderate electrophilicity β-carboline alkaloid synthesis
1-(2-Chloro-4-fluorophenyl)cyclopentanemethanamine HCl C13H16ClFN•HCl 413.0 2-Cl, 4-F on phenyl Amine reactivity Opioid receptor studies
1-(4-Methoxyphenyl)cyclopentanecarbonyl chloride C13H15ClO2 238.71 4-OCH3 on phenyl Low electrophilicity Specialty chemical synthesis

Biological Activity

1-(4-Chlorophenyl)cyclopentanecarbonyl chloride, also known as 4-chlorophenacyl chloride, is an acyl chloride with significant implications in organic synthesis and medicinal chemistry. This compound possesses a unique structure characterized by a cyclopentane ring substituted with a 4-chlorophenyl group, which contributes to its biological activity. The following sections will explore its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C12H12Cl2O
  • Molecular Weight : 243.13 g/mol
  • CAS Number : 71501-44-5

The presence of the reactive acyl chloride group allows for various transformations, making it a valuable building block in the synthesis of bioactive molecules .

This compound functions primarily through its ability to interact with biological targets such as enzymes and receptors. The acyl chloride group can undergo nucleophilic substitution reactions, leading to the formation of amides or esters, which may exhibit distinct biological activities depending on the substituents involved.

Biological Activity

The biological activity of this compound has been investigated in several contexts:

  • Inhibition of Prolyl Hydroxylases : Compounds structurally related to this compound have shown potential as inhibitors of prolyl hydroxylases, which are critical for regulating hypoxia-inducible factor (HIF) levels. This regulation is essential in various physiological processes including angiogenesis and erythropoiesis .
  • Anticancer Properties : Research indicates that derivatives of this compound may modulate pathways involved in cancer progression. By stabilizing HIF levels, these compounds can potentially enhance the effectiveness of treatments targeting tumor hypoxia .

Table 1: Summary of Biological Activities

Study ReferenceBiological ActivityFindings
Inhibition of HIF prolyl hydroxylasesDemonstrated effective modulation of HIF levels, suggesting potential therapeutic applications in ischemia and cancer.
Anticancer activityShowed promise in inhibiting tumor growth through HIF stabilization mechanisms.
Organic synthesis applicationsHighlighted as a versatile building block for creating complex bioactive molecules.

Notable Research

A study highlighted the synthesis of compounds derived from this compound that exhibited significant inhibition against VLA-1 integrin, which plays a role in cancer metastasis and inflammation . This suggests that derivatives could have therapeutic potential in treating various diseases.

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for synthesizing 1-(4-Chlorophenyl)cyclopentanecarbonyl chloride, and what analytical techniques confirm its purity?

  • Methodology : The compound is typically synthesized via chlorination of its carboxylic acid precursor, 1-(4-Chlorophenyl)cyclopentanecarboxylic acid (CAS: 80789-69-1), using reagents like thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions. The reaction is monitored by TLC, and purification involves vacuum distillation or recrystallization.
  • Characterization : Confirm purity via 1^1H/13^13C NMR (aromatic protons at δ 7.2–7.4 ppm, cyclopentane carbons at δ 25–35 ppm), IR (C=O stretch at ~1800 cm⁻¹), and mass spectrometry (molecular ion peak at 243.08 g/mol). Melting point analysis (mp 160–164°C for the precursor) can indicate purity deviations .

Q. What spectroscopic signatures distinguish this compound from structurally similar chlorinated cyclopentane derivatives?

  • Key Signatures : The carbonyl chloride group produces a distinct IR absorption (~1800 cm⁻¹) absent in esters or amides. In 1^1H NMR, the cyclopentane ring’s protons exhibit complex splitting (δ 1.5–2.5 ppm), while the para-chlorophenyl group shows a singlet for equivalent aromatic protons. Compare with analogs like 1-(4-Chlorophenyl)cyclopropanecarbonitrile (CAS: 64399-27-5), which lacks the carbonyl chloride and shows nitrile IR absorption (~2250 cm⁻¹) .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Precautions : Use inert atmosphere (N₂/Ar) to prevent hydrolysis, avoid heat sources (P210 ), and store in moisture-free environments. Wear PPE (gloves, goggles) due to its lachrymatory and corrosive nature. Spills require neutralization with sodium bicarbonate .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize hydrolysis during synthesis or storage?

  • Optimization Strategies : Use rigorously dried solvents (e.g., distilled THF over molecular sieves) and maintain reaction temperatures below 0°C during chlorination. Storage under inert gas with desiccants (e.g., silica gel) reduces degradation. Kinetic studies using in-situ IR can track hydrolysis rates under varying humidity levels .

Q. What strategies are effective in resolving discrepancies in reported reactivity of this compound in nucleophilic acyl substitutions?

  • Data Contradiction Analysis : Reactivity variations may arise from solvent polarity (e.g., DMF vs. DCM), nucleophile strength (amines vs. alcohols), or trace moisture. Controlled experiments under standardized conditions (e.g., anhydrous DCM, 25°C) with quantitative HPLC monitoring (C18 column, UV detection at 254 nm) can isolate variables. Compare results with structurally similar acyl chlorides (e.g., biphenylsulfonyl chloride, CAS: 1623-93-4) to identify steric/electronic influences .

Q. How can researchers determine the presence of trace chlorinated by-products, and what methodologies quantify their concentrations?

  • Analytical Workflow : Use GC-MS (DB-5 column, electron ionization) to detect volatile by-products (e.g., chlorophenyl cyclopropane derivatives). For non-volatile impurities, employ HPLC with a PDA detector (C18 column, acetonitrile/water gradient). Quantify using external calibration curves for suspected contaminants (e.g., 1-(4-Chlorophenyl)cyclopropanecarbonitrile, CAS: 64399-27-5) .

Methodological Notes

  • Synthesis : Prioritize Schlenk techniques for moisture-sensitive steps.
  • Stability Testing : Accelerated degradation studies (40°C/75% RH) coupled with LC-MS can predict shelf-life.
  • Safety : Refer to MSDS guidelines (P201/P202 ) for emergency protocols.

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